Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-YL)-6-methyl-pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-YL)-6-methyl-pyridine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrazole ring and a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-YL)-6-methyl-pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position of the pyrazole ring can be introduced through selective oxidation reactions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-YL)-6-methyl-pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazole and pyridine derivatives.
Medicine: As a lead compound for the development of new drugs with potential therapeutic effects.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-YL)-6-methyl-pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-hydroxy-1-methyl-pyrazol-4-YL)-6-methyl-pyridine-4-carboxylate: shares structural similarities with other pyrazole and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-methyl-6-(2-methyl-3-oxo-1H-pyrazol-4-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-7-4-8(12(17)18-3)5-10(14-7)9-6-13-15(2)11(9)16/h4-6,13H,1-3H3 |
InChI Key |
FUNQPFWJQRADGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CNN(C2=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.